2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of the trifluoromethoxy group imparts significant stability and reactivity to the molecule, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine typically involves the fluorination of 2-chloro-5-methylpyridine using reagents such as antimony trifluoride or other fluorinating agents . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as vapor-phase reactions or continuous flow processes to achieve high yields and purity . These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles such as amines or thiols for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the trifluoromethoxy group.
Major Products
The major products formed from these reactions include various substituted pyridines and complex organic molecules that can be used in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine and its derivatives involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, leading to increased efficacy in its applications . The exact pathways and targets depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-methylpyridine: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
Uniqueness
2-Chloro-5-methyl-3-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and stability . These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where stability and reactivity are crucial.
Properties
Molecular Formula |
C7H5ClF3NO |
---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
2-chloro-5-methyl-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H5ClF3NO/c1-4-2-5(6(8)12-3-4)13-7(9,10)11/h2-3H,1H3 |
InChI Key |
BGPYXPZMALIERS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.